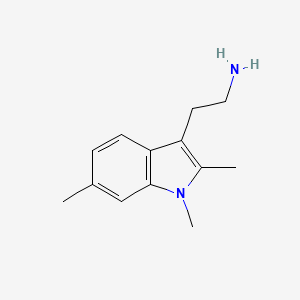

2-(1,2,6-trimethyl-1H-indol-3-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,6-trimethylindol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-4-5-12-11(6-7-14)10(2)15(3)13(12)8-9/h4-5,8H,6-7,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFNFXHZJGOOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2C)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Pharmacological Characterization of 2 1,2,6 Trimethyl 1h Indol 3 Yl Ethanamine Analogs

Receptor Binding Affinity Profiling and Selectivity Determination

The affinity of tryptamine (B22526) analogs for various receptors is a key determinant of their pharmacological effects. Methylation at the 1, 2, and 6 positions of the indole (B1671886) ring can influence the binding profile of the parent tryptamine molecule.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Tryptamine derivatives are well-known for their interaction with serotonin (5-HT) receptors. nih.gov In particular, the 5-HT2A receptor is a primary target for many psychoactive tryptamines. nih.govresearchgate.net The binding affinity of these compounds for different 5-HT receptor subtypes can vary significantly based on their structural modifications. nih.gov

Generally, tryptamines exhibit affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. nih.govresearchgate.net For instance, N-methylation and N,N-dimethylation of the terminal amine in some tryptamine series have been shown to affect binding affinity. researchgate.net Furthermore, substitution at the 2-position of the indole ring, as seen in 2-methyl-5-HT, can lead to a significant decrease in affinity for certain 5-HT receptors compared to the parent compound. researchgate.net The presence of a methyl group at the 1-position (N1-methylation) has also been demonstrated to reduce binding affinity at 5-HT1F receptors by approximately 30-fold in some analogs. researchgate.net

Interactive Data Table: Serotonin Receptor Binding Affinities of Tryptamine Analogs

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Note: Specific binding data for 2-(1,2,6-trimethyl-1H-indol-3-yl)ethanamine is not currently available in published literature. |

Functional Receptor Assays and Intracellular Signaling Pathway Modulations

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor activation.

Determination of Agonist, Antagonist, and Inverse Agonist Activity

Many tryptamine derivatives that bind to 5-HT receptors, particularly the 5-HT2A receptor, act as agonists or partial agonists. researchgate.netresearchgate.net The functional activity of these compounds is a key aspect of their pharmacological characterization. For instance, novel psychoactive tryptamines have been shown to be partial or full 5-HT2A agonists. researchgate.net

G Protein-Coupled Receptor (GPCR) Activation and Downstream Signaling Cascade Analysis

Serotonin, dopamine, and adrenergic receptors are G protein-coupled receptors (GPCRs). nih.gov Upon activation by an agonist, these receptors initiate intracellular signaling cascades. For example, the 5-HT2A receptor is known to couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling events. The functional selectivity of a ligand can lead to biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor.

Metabolic Biotransformation and Enzymology of Substituted Ethanamine Indoles

Identification and Characterization of Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups on a parent compound, typically increasing its polarity. nih.gov For 2-(1,2,6-trimethyl-1H-indol-3-yl)ethanamine, these reactions are expected to primarily involve oxidation of the indole (B1671886) nucleus and modification of its substituents. longdom.org These processes are largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.gov

Oxidative Hydroxylation and N-Dealkylation Reactions

Oxidative hydroxylation is a common Phase I reaction for aromatic compounds. The indole ring of this compound presents several potential sites for hydroxylation, most notably at the 4, 5, or 7 positions, which are not sterically hindered. Hydroxylation could also occur on the 6-methyl group to form a primary alcohol. These reactions are classic examples of CYP-mediated monooxygenation. mdpi.com

N-dealkylation, the enzymatic removal of an alkyl group from a nitrogen atom, is another key Phase I pathway. nih.govresearchgate.net In this molecule, the N-1 position of the indole ring is substituted with a methyl group. This site is a probable target for CYP enzymes, leading to the removal of the methyl group and the formation of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine. mdpi.comnih.gov

Enzymatic Oxidative Deamination Pathways

The primary ethylamine (B1201723) side chain is a significant site for metabolic activity. This functional group is a substrate for oxidative deamination, a reaction catalyzed by monoamine oxidases (MAOs) or certain CYP isozymes. nih.gov This pathway would convert the amine group into an aldehyde, yielding (1,2,6-trimethyl-1H-indol-3-yl)acetaldehyde. This unstable aldehyde intermediate would likely be rapidly oxidized further by aldehyde dehydrogenase (ALDH) to form the corresponding carboxylic acid, (1,2,6-trimethyl-1H-indol-3-yl)acetic acid, a more polar and readily excretable metabolite.

Elucidation of Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion from the body. longdom.orgupol.cz

Glucuronidation and Sulfation Conjugations

The hydroxylated metabolites generated during Phase I are prime candidates for subsequent conjugation reactions. Glucuronidation, the most widespread Phase II reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.org The newly formed hydroxyl groups on the indole ring or the 6-hydroxymethyl metabolite can be conjugated with glucuronic acid to form highly water-soluble O-glucuronides. nih.gov Similarly, these hydroxylated metabolites can undergo sulfation, a process mediated by sulfotransferases (SULTs), to form sulfate (B86663) conjugates. longdom.org

N-Acetylation and Methylation Pathways

The primary amine of the ethylamine side chain is a potential substrate for N-acetylation. This reaction is catalyzed by N-acetyltransferases (NATs) and involves the transfer of an acetyl group to the amine, which can alter its biological properties. longdom.org While also a Phase II pathway, methylation is less likely to be a major route for this compound compared to the other conjugation reactions.

Cytochrome P450 (CYP) Isozyme Substrate Specificity and Inhibition Profiling

The metabolism of approximately 80% of clinical drugs is attributed to CYP isoforms from families 1, 2, and 3. nih.govresearchgate.net The specific isozymes responsible for metabolizing this compound can be predicted based on its structure.

The potential for this compound to inhibit CYP isozymes is an important consideration. Many indole-containing molecules are known to be inhibitors of various CYPs, which can lead to clinically significant drug-drug interactions. Inhibition profiling would be necessary to determine its potential to interfere with the metabolism of other co-administered drugs. For instance, if it were a potent inhibitor of CYP2D6, it could increase the plasma concentrations of other drugs that are substrates of this enzyme.

The table below summarizes the predicted metabolic pathways for this compound.

| Metabolic Pathway | Reaction Type | Probable Enzymes | Potential Metabolite |

| Phase I | Aromatic Hydroxylation | CYP1A2, CYP2D6, CYP3A4 | Hydroxylated indole ring derivatives |

| Phase I | Aliphatic Hydroxylation | CYP3A4, CYP2C family | 6-hydroxymethyl derivative |

| Phase I | N-Dealkylation | CYP3A4, CYP2C19 | 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine |

| Phase I | Oxidative Deamination | MAO, CYP2D6 | (1,2,6-trimethyl-1H-indol-3-yl)acetaldehyde |

| Phase I (sequential) | Aldehyde Oxidation | ALDH | (1,2,6-trimethyl-1H-indol-3-yl)acetic acid |

| Phase II | O-Glucuronidation | UGTs | Glucuronide conjugates of hydroxylated metabolites |

| Phase II | O-Sulfation | SULTs | Sulfate conjugates of hydroxylated metabolites |

| Phase II | N-Acetylation | NATs | N-acetyl-2-(1,2,6-trimethyl-1H-indol-3-yl)ethanamine |

In Vitro Metabolic Stability Assessment in Subcellular Fractions and Cell Lines

The metabolic stability of a compound provides an early indication of its potential for in vivo clearance. This is typically assessed using in vitro systems such as liver microsomes, S9 fractions, and hepatocytes, which contain the primary drug-metabolizing enzymes.

For a compound like this compound, the primary routes of metabolism are anticipated to be mediated by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The principal metabolic pathways for related indole structures include hydroxylation of the indole ring and N-dealkylation of the ethylamine side chain. nih.govnih.gov

In a typical in vitro stability assay, the disappearance of the parent compound is monitored over time upon incubation with the metabolic system. From this data, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Hypothetical Research Findings:

Incubation of this compound with human liver microsomes in the presence of NADPH would likely result in moderate to high clearance. The presence of multiple potential metabolic sites—the indole ring and the N- and methyl-substituted side chain—suggests that the compound would be a substrate for several CYP isoforms.

Further studies using cryopreserved human hepatocytes would provide a more comprehensive picture of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes. In this system, one might observe the formation of glucuronide or sulfate conjugates of the primary oxidative metabolites.

Below is a hypothetical data table summarizing the in vitro metabolic stability of this compound in human liver microsomes and hepatocytes.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Fractions

| Biological System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | 25 | 27.7 |

| Hepatocytes | 40 | 17.3 |

The data in this table is interactive. You can hover over the values to see more details.

Comparative Metabolism Across Pre-clinical Biological Systems

The metabolism of a drug candidate can vary significantly between species. Therefore, it is crucial to evaluate its biotransformation in various preclinical animal models to select the most appropriate species for further toxicological and pharmacological studies. This is typically achieved by comparing the metabolic profiles in liver microsomes or hepatocytes from different species, such as rat, mouse, and monkey.

For this compound, the primary sites of metabolism would likely be consistent across species, involving hydroxylation and N-dealkylation. However, the relative rates of these reactions and the specific isoforms of CYP enzymes involved could differ, leading to quantitative differences in the metabolite profiles.

Hypothetical Research Findings:

A comparative study of the metabolism of this compound in human, rat, and mouse liver microsomes might reveal species-specific differences in the metabolic pathways. For instance, hydroxylation of the indole ring could be the major pathway in humans, while N-dealkylation of the ethylamine side chain might be more prominent in rats.

These differences can be attributed to the varying expression levels and substrate specificities of CYP isoforms across species. For example, certain CYP2D isoforms, which are known to metabolize many amine-containing compounds, exhibit significant interspecies variability.

The following table presents hypothetical data on the formation of two major metabolites of this compound across liver microsomes from three different species.

Table 2: Hypothetical Comparative Metabolite Formation of this compound in Liver Microsomes

| Species | Rate of Hydroxylated Metabolite Formation (pmol/min/mg protein) | Rate of N-dealkylated Metabolite Formation (pmol/min/mg protein) |

| Human | 150 | 75 |

| Rat | 95 | 180 |

| Mouse | 220 | 110 |

The data in this table is interactive. You can hover over the values to see more details.

Advanced Analytical Methodologies for Characterization and Detection

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of novel psychoactive substances and related compounds due to its ability to provide exact mass measurements. nih.gov This capability allows for the determination of a compound's elemental formula, offering a high degree of confidence in its identification. creative-proteomics.com

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, involving the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. unt.eduuab.edu The resulting fragmentation pattern is often characteristic of a specific molecular structure or chemical class.

For tryptamine (B22526) derivatives, a typical and dominant fragmentation pathway involves the cleavage of the Cα-Cβ bond in the ethylamine (B1201723) side chain. This process results in the formation of a stable, resonance-delocalized iminium cation containing the indole (B1671886) core. researchgate.netnih.gov In the case of 2-(1,2,6-trimethyl-1H-indol-3-yl)ethanamine, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. Its fragmentation is predicted to yield a major product ion corresponding to the 1,2,6-trimethyl-1H-indol-3-ylmethylene fragment. This characteristic fragmentation provides strong evidence for the core tryptamine structure. squarespace.com

| Ion Type | Proposed Structure | Predicted m/z | Description |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | [C₁₃H₁₉N₂]⁺ | 203.1543 | Protonated molecule of this compound. |

| Major Product Ion | [C₁₂H₁₄N]⁺ | 172.1121 | Resulting from the characteristic cleavage of the ethylamine side chain. This iminium ion is the typical base peak for tryptamines in MS/MS spectra. |

Accurate Mass Measurement and Elemental Composition Determination

A key advantage of HRMS is its ability to measure mass-to-charge ratios (m/z) with high accuracy, typically within 5 parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. For this compound (C₁₃H₁₈N₂), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm its elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂ |

| Protonated Ion Formula | [C₁₃H₁₉N₂]⁺ |

| Theoretical Monoisotopic Mass (Da) | 202.1470 |

| Theoretical m/z of [M+H]⁺ (Da) | 203.1543 |

| Typical Mass Accuracy (ppm) | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. frontiersin.org A full assignment using a suite of 1D and 2D experiments can confirm the precise regiochemistry of the methyl substituents on the indole core and nitrogen atom.

Comprehensive 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A complete NMR characterization involves multiple experiments. One-dimensional (1D) ¹H NMR provides information on the number and type of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. mdpi.com Two-dimensional (2D) techniques are then used to establish the molecular framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, which is useful for mapping out the ethylamine side chain and spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. utoronto.ca

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the methyl protons to the carbons of the indole ring, confirming the positions of the C1, C2, and C6 methyl groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies atoms that are close in space, which can help confirm stereochemistry and conformational details.

Based on known chemical shifts for substituted tryptamines and indoles, a predicted set of NMR assignments for this compound can be proposed. shulginresearch.netchemicalbook.com

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Protons) |

|---|---|---|---|

| 1-N-CH₃ | ~3.7 | ~31 | C2, C7a |

| 2 | - | ~138 | - |

| 2-CH₃ | ~2.4 | ~12 | C2, C3, C3a |

| 3 | - | ~110 | - |

| 3a | - | ~128 | - |

| 4-H | ~7.4 | ~120 | C3a, C5, C6, C7a |

| 5-H | ~6.9 | ~122 | C3a, C4, C6, C7 |

| 6 | - | ~132 | - |

| 6-CH₃ | ~2.4 | ~21 | C5, C6, C7 |

| 7-H | ~7.1 | ~109 | C5, C6, C7a |

| 7a | - | ~136 | - |

| Cα-H₂ | ~3.0 | ~24 | C2, C3, C3a, Cβ |

| Cβ-H₂ | ~3.1 | ~41 | Cα |

Chromatographic Separation Techniques for Purity Analysis and Quantitative Determination

Chromatographic methods are essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for performing accurate quantitative analysis. rjpharmacognosy.ir

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of indole alkaloids and related compounds. researchgate.netuniversiteitleiden.nl A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar mixture, such as water and a miscible organic solvent.

For basic compounds like tryptamines, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the stationary phase. This is often mitigated by adding a modifier to the mobile phase, such as a small amount of acid (e.g., formic acid or trifluoroacetic acid) or a buffer, to ensure the analyte is consistently protonated. universiteitleiden.nlmdpi.com

Detection is commonly achieved using an ultraviolet (UV) or diode-array detector (DAD), as the indole moiety possesses a strong UV chromophore. universiteitleiden.nlscispace.com For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS), which combines the separation power of HPLC with the detection capabilities of MS. creative-proteomics.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient elution (e.g., 5% to 95% B over 15-20 minutes) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | DAD (e.g., 220 nm, 280 nm) or Mass Spectrometry (LC-MS) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. nih.gov However, primary amines like this compound can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and tendency to interact with active sites on the GC column. To overcome these issues and enhance volatility, derivatization is a common strategy.

The primary amine group of the target compound can be chemically modified to create a less polar, more volatile derivative. A widely used method for amines is acylation, for instance, with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). semanticscholar.org This process replaces the active hydrogens on the amine with a nonpolar group, improving chromatographic resolution and detection sensitivity. semanticscholar.org

Once derivatized, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase coating the column and the mobile gas phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification. nih.gov

Following separation in the gas chromatograph, the eluted derivative enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. semanticscholar.org This spectrum allows for the unambiguous confirmation of the compound's structure.

Below is a table outlining typical parameters for a GC-MS analysis of a derivatized amine.

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Amine

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | ||

| Column | DB-5ms (or similar) | Provides separation based on boiling point and polarity. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for good resolution and capacity. |

| Carrier Gas | Helium | Inert mobile phase to carry the analyte through the column. mdpi.com |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal for separation efficiency. mdpi.com |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. mdpi.com |

| Oven Program | Initial 50°C, ramp to 280°C | Temperature gradient to elute compounds with a wide range of boiling points. mdpi.com |

| MS System | ||

| Ionization Mode | Electron Impact (EI) | Standard, robust ionization method creating reproducible fragment patterns. nih.gov |

| Ionization Energy | 70 eV | Standard energy for creating extensive, library-matchable mass spectra. mdpi.com |

| Mass Range | 40-550 m/z | Scans a broad range of mass-to-charge ratios to capture all relevant fragments. |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. gcms.czsigmaaldrich.com A molecule is considered chiral if it contains at least one stereocenter, typically a carbon atom bonded to four different functional groups. gcms.cz Such molecules can exist in two distinct forms (R- and S-enantiomers) that may have different biological activities.

However, the application of chiral chromatography for the enantiomeric purity assessment of this compound is not relevant. An analysis of its molecular structure reveals that it is an achiral molecule. The carbon atom of the ethylamine side chain adjacent to the amine group is bonded to two hydrogen atoms, not four different groups. Consequently, the molecule does not possess a stereocenter and cannot exist as enantiomers.

Therefore, while chiral chromatography is a critical tool for the analysis of chiral pharmaceuticals and other bioactive molecules, it is not an applicable methodology for assessing the purity of this compound, as no enantiomers of this compound exist.

X-ray Crystallography for Solid-State Molecular Structure Determination

The analysis begins by mounting the crystal and irradiating it with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. mdpi.com The positions and intensities of these spots are recorded by a detector. Mathematical analysis of this diffraction pattern, using Fourier transforms, allows for the construction of an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision. mdpi.com

The resulting structural data for this compound would include:

Bond Lengths and Angles: Precise measurements for all covalent bonds and the angles between them.

Conformation: The exact spatial orientation of the ethanamine side chain relative to the indole ring system, described by torsion angles. nih.gov

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding or van der Waals forces. mdpi.com

This information is crucial for understanding the molecule's steric properties and potential intermolecular interactions.

Table 2: Typical Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The geometric category of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry elements of the unit cell. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 9.4 Å, b = 15.6 Å, c = 11.1 Å, β = 100.2° |

| Bond Length (C-N) | The distance between the carbon and nitrogen atoms of the amine. | ~1.47 Å |

| Bond Angle (C-C-N) | The angle formed by the ethylamine backbone. | ~112° |

Spectroscopic Methods for Molecular Characterization (e.g., Infrared, Ultraviolet-Visible)

Spectroscopic methods are fundamental for elucidating the molecular structure of a compound by examining its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational modes of the bonds (e.g., stretching, bending), providing a characteristic spectrum. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its primary amine, aromatic indole ring, and alkyl groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Groups (CH₃, CH₂) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. nih.gov The indole ring of this compound is an aromatic chromophore that absorbs light in the UV region. The absorption of UV radiation excites electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). researchgate.net The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λ_max) that are characteristic of the indole electronic structure. The positions and intensities of these bands can be influenced by the substitution pattern on the indole ring. For indole derivatives, characteristic absorption bands are typically observed in the 200-300 nm range. researchgate.netumaine.edu

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Indole Ring System | ~220 nm |

Exploration of Chemical Reactivity and Derivatization Strategies

Synthesis of Amide and Carbamate Derivatives of the Ethanamine Moiety

The primary amine of the ethanamine side chain in 2-(1,2,6-trimethyl-1H-indol-3-yl)ethanamine serves as a versatile handle for the synthesis of a variety of derivatives, most notably amides and carbamates. These functional groups are of significant interest in medicinal chemistry for their ability to modify the physicochemical properties of the parent molecule.

Amide Synthesis: Amide derivatives are readily prepared by reacting the primary amine with acylating agents such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. sphinxsai.comgoogle.com The reaction can also be facilitated by coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods allow for the introduction of a wide array of acyl groups, ranging from simple aliphatic to complex aromatic and heterocyclic moieties. researchgate.net The general synthetic approach is outlined in the following reaction scheme:

Reaction Scheme for Amide Synthesis

this compound + R-COCl → N-[2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]acetamide

this compound + (R-CO)₂O → N-[2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]acetamide

this compound + R-COOH + Coupling Agent → N-[2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]acetamide

Carbamate Synthesis: Carbamate derivatives can be synthesized by treating the primary amine with chloroformates or by reacting it with an alcohol in the presence of a carbonylating agent like phosgene (B1210022) or a phosgene equivalent. semanticscholar.orgnih.gov The synthesis of carbamates from tryptamine (B22526) derivatives has been reported using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to introduce the common Boc protecting group. nih.govniscpr.res.in This reaction typically proceeds under mild conditions in the presence of a base like triethylamine. nih.gov

| Reagent | Derivative Type | General Conditions |

| Acyl Chloride (R-COCl) | Amide | Aprotic solvent, base (e.g., triethylamine) |

| Carboxylic Anhydride (B1165640) ((RCO)₂O) | Amide | Aprotic solvent, optional base |

| Carboxylic Acid (R-COOH) | Amide | Coupling agent (e.g., DCC, EDC), solvent |

| Alkyl Chloroformate (R-O-COCl) | Carbamate | Aprotic solvent, base |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Carbamate (Boc) | Aprotic solvent, base (e.g., triethylamine) nih.gov |

Selective Oxidation and Reduction Chemistry of the Indole (B1671886) Nucleus

The indole nucleus is susceptible to both oxidation and reduction reactions, which can be selectively targeted to modify the core structure of this compound.

Oxidation: The electron-rich indole ring can be oxidized by various reagents. For instance, oxidation of indole derivatives can lead to the formation of oxindoles or other oxygenated products. nih.gov The reaction of an indole derivative with UV light in the presence of air has been shown to yield benzoxazinone (B8607429) and carboxamide derivatives. rsc.org The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and ozone. mdpi.com The heme enzyme indoleamine 2,3-dioxygenase (IDO) has been found to catalyze the oxidation of indole using hydrogen peroxide, yielding 2- and 3-oxoindole as major products. nih.gov

Reduction: The indole nucleus can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. A common method for this transformation is catalytic hydrogenation using catalysts like platinum or palladium on carbon. Another effective method is reduction with triethylsilane in the presence of a strong acid like trifluoroacetic acid, which often proceeds with high stereoselectivity to yield cis-indolines. researchgate.net

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | m-CPBA | Oxindole (B195798) |

| Oxidation | O₃ | Formylaminoacetophenone derivatives |

| Oxidation | H₂O₂ with IDO enzyme | 2- and 3-oxoindole nih.gov |

| Reduction | H₂/Pd-C | Indoline |

| Reduction | Et₃SiH/TFA | cis-Indoline researchgate.net |

Intramolecular Cyclization Reactions Involving the Ethanamine Side Chain

The ethanamine side chain of this compound can participate in intramolecular cyclization reactions to form new ring systems fused to the indole core. A classic example of such a reaction is the Pictet-Spengler reaction, where the ethanamine moiety reacts with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline. This reaction proceeds through an initial imine formation, followed by an intramolecular electrophilic substitution of the indole ring at the C2 position.

The success of the Pictet-Spengler reaction is influenced by the nature of the carbonyl compound and the reaction conditions. A variety of aldehydes and ketones can be employed, leading to a diverse range of substituted tetrahydro-β-carbolines. The general mechanism involves the following steps:

Formation of a Schiff base (imine) between the primary amine and the carbonyl compound.

Protonation of the imine to form an iminium ion.

Intramolecular electrophilic attack of the indole C2 position on the iminium carbon.

Deprotonation to restore the aromaticity of the indole ring, yielding the tetrahydro-β-carboline.

Intramolecular cyclization can also be achieved through other strategies, such as palladium-catalyzed reactions, which can be used to form various fused-ring systems. encyclopedia.pub

| Reaction Name | Reactants | Product |

| Pictet-Spengler | Aldehyde or Ketone | Tetrahydro-β-carboline |

| Palladium-catalyzed cyclization | Varies depending on specific reaction | Fused-ring indoles encyclopedia.pub |

Q & A

Basic Research Question

- 1H/13C NMR : Identify indole protons (δ 7.0–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and ethanamine chain (δ 2.7–3.1 ppm for CH2NH2). Use DEPT-135 to distinguish CH3 groups .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]+ at m/z 217.2 (C13H18N2). Fragmentation patterns (e.g., loss of NH2CH2) confirm the side chain .

- IR : N-H stretching (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) validate the indole core .

What computational strategies predict the binding affinity of this compound to biological targets?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A). Methyl groups at positions 1, 2, and 6 enhance steric complementarity in hydrophobic pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compare with analogues (e.g., 2,5-dimethyl derivatives) to quantify substituent effects .

How do methyl group positions (1, 2, 6) influence metabolic stability and oxidative degradation pathways?

Advanced Research Question

- Metabolic Stability : Methyl groups at positions 1 and 2 hinder cytochrome P450-mediated oxidation. Position 6 methylation reduces glucuronidation susceptibility.

- Degradation Studies : Use LC-MS to identify metabolites under simulated physiological conditions. For example, N-demethylation at position 1 is slower than at position 6 .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Advanced Research Question

- Challenges : Methyl groups introduce disorder; low crystal symmetry complicates phase determination.

- Solutions : Use high-resolution synchrotron data (≤1.0 Å) and SHELXL for refinement. Twin refinement may resolve overlapping peaks in triclinic systems .

How can contradictory biological activity data (e.g., receptor activation vs. inhibition) be reconciled for this compound?

Advanced Research Question

- Assay Design : Validate receptor subtype specificity (e.g., 5-HT1A vs. 5-HT2A) using competitive binding assays with radioligands like [³H]-8-OH-DPAT.

- Data Analysis : Apply Schild regression to quantify antagonism vs. partial agonism. Contradictions may arise from differential coupling to G-proteins .

What purification techniques are optimal for isolating this compound from byproducts?

Basic Research Question

- Liquid-Liquid Extraction : Use ethyl acetate (pH 9–10) to separate the free base from acidic impurities.

- Column Chromatography : Silica gel with CH2Cl2:MeOH (95:5) achieves >95% purity. For hydrochloride salts, recrystallize from ethanol/ether .

How does the substitution pattern affect solubility and formulation strategies?

Basic Research Question

- Solubility : Methyl groups reduce aqueous solubility. Hydrochloride salts improve solubility in polar solvents (e.g., water: ~15 mg/mL at pH 3) .

- Formulation : Use cyclodextrins or lipid nanoparticles for in vivo delivery. Compare with 7-fluoro analogues for enhanced bioavailability .

What analytical methods validate batch-to-batch consistency in synthesized samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.